molecular formula C20H20ClN3O2S B11501991 N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B11501991
M. Wt: 401.9 g/mol
InChI Key: BGMGUQRKYLYHJW-UHFFFAOYSA-N
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Description

(2Z)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-3-(MORPHOLIN-4-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-3-(MORPHOLIN-4-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate then undergoes cyclization with morpholine and a thioamide to form the thiazole ring under controlled conditions such as reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-3-(MORPHOLIN-4-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties.

Scientific Research Applications

(2Z)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-3-(MORPHOLIN-4-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2Z)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-3-(MORPHOLIN-4-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-(4-BROMOPHENYL)-N-(4-METHOXYPHENYL)-3-(MORPHOLIN-4-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
  • (2Z)-4-(4-FLUOROPHENYL)-N-(4-METHOXYPHENYL)-3-(MORPHOLIN-4-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
  • (2Z)-4-(4-METHYLPHENYL)-N-(4-METHOXYPHENYL)-3-(MORPHOLIN-4-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Uniqueness

The uniqueness of (2Z)-4-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-3-(MORPHOLIN-4-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H20ClN3O2S/c1-25-18-8-6-17(7-9-18)22-20-24(23-10-12-26-13-11-23)19(14-27-20)15-2-4-16(21)5-3-15/h2-9,14H,10-13H2,1H3

InChI Key

BGMGUQRKYLYHJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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